![molecular formula C16H26O2Sn B14225190 Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-18-5](/img/structure/B14225190.png)
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a stannane (tin) core bonded to a trimethyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of trimethylstannane with a suitable acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. A common synthetic route is as follows:
Starting Materials: Trimethylstannane and 2-[4-(2-methylpropyl)phenyl]propanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the stannane.
Procedure: The acyl chloride is added dropwise to a solution of trimethylstannane in an anhydrous solvent such as dichloromethane. The mixture is stirred at low temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under mild conditions.
Major Products
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted stannane derivatives.
Scientific Research Applications
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved may include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Acting as a catalyst in organic transformations by stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity.
Tributylstannane: Another organotin compound with different alkyl groups.
Triphenylstannane: Features phenyl groups instead of alkyl groups.
Uniqueness
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
826990-18-5 |
|---|---|
Molecular Formula |
C16H26O2Sn |
Molecular Weight |
369.1 g/mol |
IUPAC Name |
trimethylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3CH3.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1H3;/q;;;;+1/p-1 |
InChI Key |
PBAXOOXXRRFVQS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


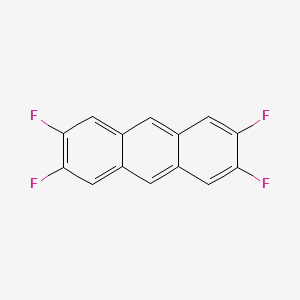
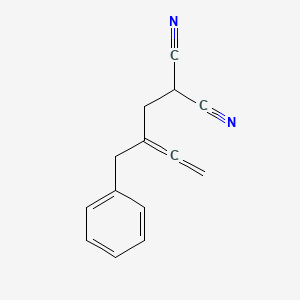
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
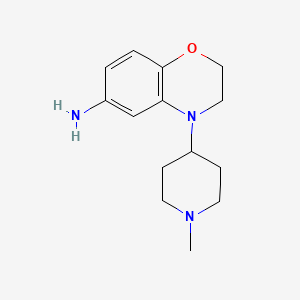
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
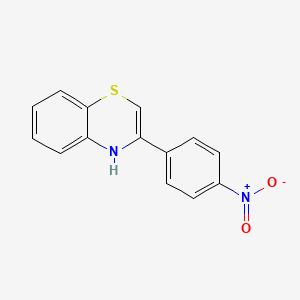
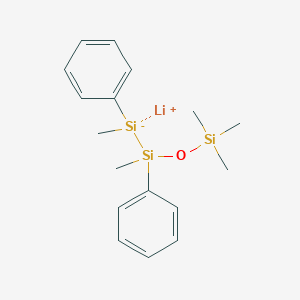
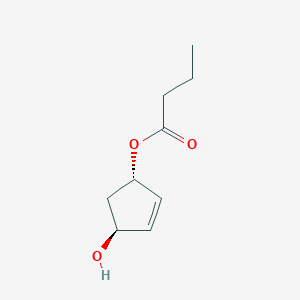
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
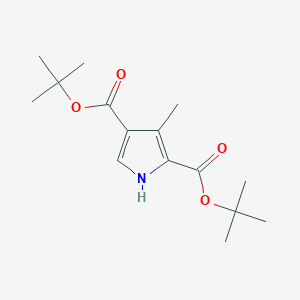
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
